molecular formula C18H16F6N4S B6363631 N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide CAS No. 1024572-84-6

N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide

Cat. No.: B6363631
CAS No.: 1024572-84-6
M. Wt: 434.4 g/mol
InChI Key: YRGJGDNXQUQAIS-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide is a complex organic compound known for its unique chemical structure and properties. This compound features a piperazine ring substituted with a pyridine group and a carbothioamide moiety, along with two trifluoromethyl groups attached to the phenyl ring. The presence of trifluoromethyl groups imparts significant chemical stability and lipophilicity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-chloropyridine in the presence of a base to form the intermediate product. This intermediate is then reacted with piperazine and thiophosgene under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The process may also involve rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound’s stability and unique properties make it useful in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide is unique due to its combination of a piperazine ring, pyridine group, and carbothioamide moiety, along with the trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F6N4S/c19-17(20,21)12-9-13(18(22,23)24)11-14(10-12)26-16(29)28-7-5-27(6-8-28)15-3-1-2-4-25-15/h1-4,9-11H,5-8H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGJGDNXQUQAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10413985
Record name AG-G-85081
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7243-18-7
Record name AG-G-85081
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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